molecular formula C22H24ClNO3S B2946468 4-(tert-butyl)-N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide CAS No. 863008-14-4

4-(tert-butyl)-N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide

Cat. No.: B2946468
CAS No.: 863008-14-4
M. Wt: 417.95
InChI Key: MCGWIRRHUOESLX-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloromethylphenyl group, and a dioxido-dihydrothiophenyl group attached to a benzamide core.

Preparation Methods

The synthesis of 4-(tert-butyl)-N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Chloromethylphenyl Group: This step involves the chlorination of a methylphenyl group followed by its attachment to the benzamide core through nucleophilic substitution.

    Formation of the Dioxido-Dihydrothiophenyl Group: The final step includes the oxidation of a dihydrothiophenyl group to form the dioxido derivative, which is then attached to the benzamide core.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

4-(tert-butyl)-N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the dioxido group back to a dihydrothiophenyl group.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(tert-butyl)-N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4-(tert-butyl)-N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide include:

    4-(tert-butyl)-N-(3-chlorophenyl)benzamide: Lacks the dioxido-dihydrothiophenyl group, which may affect its reactivity and applications.

    N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide: Lacks the tert-butyl group, potentially altering its chemical properties and biological activity.

    4-(tert-butyl)-N-(3-chloro-4-methylphenyl)benzamide: Lacks the dioxido-dihydrothiophenyl group, which may influence its stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-tert-butyl-N-(3-chloro-4-methylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClNO3S/c1-15-5-10-18(13-20(15)23)24(19-11-12-28(26,27)14-19)21(25)16-6-8-17(9-7-16)22(2,3)4/h5-13,19H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGWIRRHUOESLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)C(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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